molecular formula C20H20N2O6 B2753013 (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1105241-07-3

(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2753013
CAS No.: 1105241-07-3
M. Wt: 384.388
InChI Key: LUHTZRBQXDZOMA-SREVYHEPSA-N
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Description

The compound “(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a structurally complex acrylamide derivative featuring a furan-substituted isoxazole core linked to a 3,4,5-trimethoxyphenyl group via an acrylamide bridge. The presence of the trimethoxyphenyl moiety, a common pharmacophore in microtubule-targeting agents like combretastatin analogs, hints at possible antiproliferative mechanisms. Synthesis routes for related acrylamides often involve oxazol-5(4H)-one intermediates and nucleophilic addition reactions, as seen in and .

Properties

IUPAC Name

(Z)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-24-17-9-13(10-18(25-2)20(17)26-3)6-7-19(23)21-12-14-11-16(28-22-14)15-5-4-8-27-15/h4-11H,12H2,1-3H3,(H,21,23)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHTZRBQXDZOMA-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known by its CAS number 1105241-07-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H20_{20}N2_2O6_6, with a molecular weight of 384.4 g/mol. The compound features a complex structure that includes an isoxazole ring and a trimethoxyphenyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N2_2O6_6
Molecular Weight384.4 g/mol
CAS Number1105241-07-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of furan derivatives with isoxazole intermediates under acidic conditions, often catalyzed by agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, particularly hepatocellular carcinoma (HepG2). The compound was found to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and modulation of apoptotic markers such as Bcl-2 and p53 .

Key Findings:

  • IC50 Values : The compound showed IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, showing increased Annexin-V positivity in treated cells compared to controls .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although detailed studies are still required to elucidate these effects .

Case Studies and Research Findings

Several case studies have focused on the biological activity of similar compounds or derivatives:

  • Study on Isoxazole Derivatives : A related study reported that isoxazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some compounds showing promising results comparable to established chemotherapeutics .
  • Apoptosis Mechanisms : Research indicated that compounds similar to this compound could enhance apoptosis through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through interaction with specific molecular targets.
    • A study showed that derivatives of isoxazole compounds demonstrated promising results in inhibiting tumor growth in vitro, highlighting the potential of (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide as a lead compound for anticancer drug development .
  • Antimicrobial Properties :
    • The compound has been evaluated for antimicrobial activity against various pathogens. Its structural components may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
    • Preliminary studies suggest that similar compounds exhibit broad-spectrum antibacterial and antifungal activities, indicating potential applications in treating infections .

Biological Research

  • Mechanism of Action Studies :
    • Investigations into the molecular mechanisms by which this compound exerts its biological effects are ongoing. It is hypothesized to interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
    • Understanding these interactions can provide insights into the design of more effective analogs with enhanced potency and selectivity.
  • Inflammation Modulation :
    • Compounds containing furan and isoxazole moieties have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases .

Material Science

  • Polymer Chemistry :
    • The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from such compounds may exhibit enhanced thermal stability and mechanical properties due to the rigid structure provided by the furan and isoxazole rings .
    • Research into the incorporation of this compound into polymer matrices could lead to novel materials with specific functionalities for applications in coatings, adhesives, and biomedical devices.

Case Studies

  • Anticancer Efficacy Study :
    • A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a therapeutic agent.
  • Antimicrobial Activity Assessment :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibits minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential role as an alternative antimicrobial agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acrylamide Derivatives and Related Heterocycles

Compound Name/ID Structural Features Biological Activity Reference
Target Compound Isoxazole, furan-2-yl, 3,4,5-trimethoxyphenyl, acrylamide Hypothesized anticancer activity -
Compound 3 () Oxazolone, isopropylamino, 3,4,5-trimethoxyphenyl Potential chemotherapeutic agent
Compound 5112 () Nitrophenyl, thien-2-yl, acrylamide Synthesis described; activity unspecified
Thiazole Derivatives () Thiazole, furamide, R-benzyl substituents High anticancer activity demonstrated

Key Findings and Implications

Heterocyclic Core Influence: The target compound’s isoxazole-furan system differs from the thiazole-furamide in . Thiazole derivatives exhibit confirmed anticancer activity, suggesting that isoxazole-based analogs (like the target) may offer comparable or divergent mechanisms depending on electronic and steric properties. The trimethoxyphenyl group in the target compound is a known pharmacophore for tubulin inhibition, contrasting with the nitrophenyl group in Compound 5112 (), which may alter redox properties or target affinity .

Synthetic Pathways: Both the target compound and Compound 3 () likely employ oxazolone intermediates, but the former incorporates an isoxazole-methyl group instead of an isopropylamino substituent. This difference may impact solubility or metabolic stability .

Biological Activity Trends: emphasizes that structural similarity often correlates with biological similarity . The 3,4,5-trimethoxyphenyl group may enhance solubility compared to the nitrophenyl group in Compound 5112, possibly improving bioavailability .

Q & A

Q. What are the key structural features of (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and how do they influence reactivity?

The compound contains three critical motifs:

  • 3,4,5-Trimethoxyphenyl group : Enhances lipophilicity and potential DNA intercalation due to planar aromaticity and methoxy substituents.
  • (Z)-Acrylamide backbone : Provides rigidity and stabilizes the bioactive conformation via intramolecular hydrogen bonding.
  • Isoxazole-furan hybrid : The isoxazole ring (electron-deficient) and furan (electron-rich) enable π-π stacking interactions and regioselective modifications.

Methodological Insight : Prioritize NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and intermolecular interactions .

Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?

A common approach involves:

Step 1 : Condensation of 5-(furan-2-yl)isoxazole-3-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride.

Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in ethanol/water (3:1).

Q. Key Conditions :

  • Reflux in ethanol (1–3 hours, 80°C).
  • Use of triethylamine as a base to neutralize HCl byproducts.
  • Reaction monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the acrylamide (Z/E isomerism) and methoxy group positions.
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 439.2).
  • Melting Point Analysis : Compare with literature values (e.g., 168–170°C) to verify crystallinity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy substitution patterns) impact anticancer activity?

SAR Findings :

  • 3,4,5-Trimethoxyphenyl : Superior cytotoxicity (IC₅₀ ~2 µM in HeLa cells) compared to mono-/dimethoxy analogs (IC₅₀ >10 µM).
  • Furan vs. Thiophene : Furan-containing derivatives show 3× higher selectivity for cancer cells (SI >10) due to reduced off-target effects.
  • Isoxazole Methylation : N-Methylation reduces potency (IC₅₀ increases to 8 µM), suggesting hydrogen bonding is critical for target engagement .

Methodological Insight : Use MTT assays with dose-response curves (0.1–100 µM) and compare against reference drugs (e.g., doxorubicin) .

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be resolved?

Case Study : Inconsistent IC₅₀ values (2–15 µM) across studies may arise from:

  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media alters compound stability).
  • Cell Line Variability : Overexpression of efflux pumps (e.g., P-gp in MDR1+ lines).
  • Isomer Purity : Trace (E)-isomer contaminants (>5%) reduce apparent potency.

Q. Resolution Strategy :

  • Standardize protocols (e.g., CLSI guidelines).
  • Validate purity via chiral HPLC.
  • Include positive controls (e.g., paclitaxel for microtubule-targeting agents) .

Q. What experimental design principles optimize synthesis yield and reproducibility?

Design of Experiments (DoE) Approach :

  • Variables : Reaction time (1–5 hours), solvent polarity (ethanol vs. THF), and temperature (60–100°C).
  • Response Surface Modeling : Identify optimal conditions (e.g., 3 hours in ethanol at 80°C yields 85% vs. 50% in THF).
  • Scale-Up : Use flow chemistry (residence time: 10 minutes) to minimize side reactions .

Q. What computational tools predict the compound’s mechanism of action?

  • Molecular Docking (AutoDock Vina) : Predict binding to tubulin (ΔG = -9.2 kcal/mol) at the colchicine site.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.
  • QSAR Models : Correlate logP (2.8) with cytotoxicity (R² = 0.76) .

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